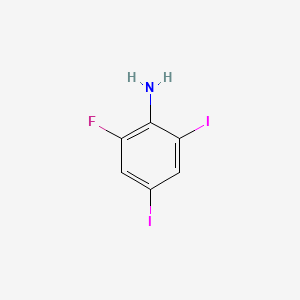

2-Fluoro-4,6-diiodoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-4,6-diiodoaniline is a chemical compound with the molecular formula C6H4FI2N . It has a molecular weight of 362.91 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

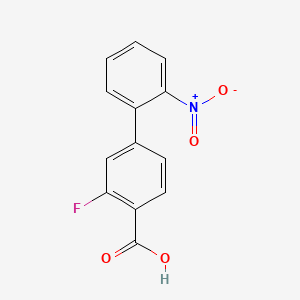

Molecular Structure Analysis

The InChI code for 2-Fluoro-4,6-diiodoaniline is 1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and iodine atoms on the benzene ring.Physical And Chemical Properties Analysis

2-Fluoro-4,6-diiodoaniline is a solid substance . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

1. Fluorine Chemistry and Synthesis

Fluorine's unique properties, such as small size and high electronegativity, make it a significant element in various fields, including the synthesis of fluoroorganic compounds. Research has focused on both C-F bond formation and selective C-F bond activation, which is essential for the effective synthesis of fluoroorganic compounds, including those containing 2-fluoro-4,6-diiodoaniline (Amii & Uneyama, 2009).

2. Molluscicidal Agents

Fluorine substituted compounds have been studied for their potential as molluscicidal agents. For instance, fluorine/phosphorus substituted compounds have been evaluated for their effectiveness against snails responsible for Bilharziasis diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

3. Nucleophilic Synthesis of Radiopharmaceuticals

In the field of radiopharmaceuticals, 2-fluoroaniline derivatives, which are structurally related to 2-fluoro-4,6-diiodoaniline, have been used in the synthesis of important diagnostic agents, like 6-18F-fluoro-l-dopa, used in PET imaging for assessing various neurological conditions (Libert et al., 2013).

4. Chemodosimeters for Anion Sensing

Fluorine chemistry plays a crucial role in developing chemodosimeters for anion sensing. Such research involves designing materials with fluoro-chromogenic properties for detecting specific anions in various environments (Martínez‐Máñez & Sancenón, 2006).

5. Synthesis of Biologically Active Compounds

The unique properties of fluorine have led to its incorporation in the synthesis of biologically active compounds. For example, fluoro-substituted pyridines have been synthesized using 2-fluoroallylic alcohols, demonstrating the versatility of fluorine in organic synthesis (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .

将来の方向性

While specific future directions for the use of 2-Fluoro-4,6-diiodoaniline are not available, it’s worth noting that similar compounds are often used as building blocks in the pharmaceutical, chemical, and food industries . Therefore, it’s possible that 2-Fluoro-4,6-diiodoaniline could have similar applications.

特性

IUPAC Name |

2-fluoro-4,6-diiodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOIEYFUKOZCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FI2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700647 |

Source

|

| Record name | 2-Fluoro-4,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4,6-diiodoaniline | |

CAS RN |

1301739-25-2 |

Source

|

| Record name | 2-Fluoro-4,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)